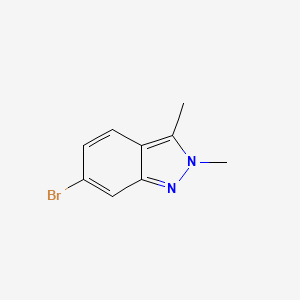

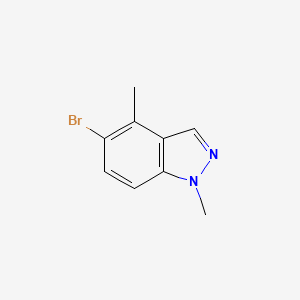

6-Bromo-2,3-dimethyl-2H-indazole

説明

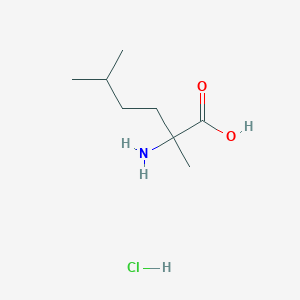

“6-Bromo-2,3-dimethyl-2H-indazole” is a chemical compound with the molecular formula C9H9BrN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives can be synthesized using various methods. One efficient synthesis of 2H-indazole derivatives involves a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide. This reaction is catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) under ligand-free conditions . Another method involves the use of Pd to catalyze a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles from easily available 2-bromobenzyl bromides and arylhydrazines .

Molecular Structure Analysis

The molecular structure of indazoles, including “6-Bromo-2,3-dimethyl-2H-indazole”, usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form .

Chemical Reactions Analysis

Indazole derivatives, including “6-Bromo-2,3-dimethyl-2H-indazole”, can participate in a variety of chemical reactions. For example, they can undergo N-N bond formation reactions catalyzed by Cu(OAc)2, with oxygen as the terminal oxidant . They can also undergo reductive cyclization reactions under microwave conditions in the presence of MoO2Cl2(dmf)2 as a catalyst and Ph3P as a reducing agent .

科学的研究の応用

Anticancer Applications

6-Bromo-2,3-dimethyl-2H-indazole: has shown promise in anticancer research due to its ability to interfere with cellular processes that are critical for cancer cell survival. It can act as an inhibitor of certain enzymes that are overexpressed in cancer cells, such as phosphoinositide 3-kinase δ . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis, making it a potential candidate for anticancer drug development.

Anti-Inflammatory and Analgesic Activities

This compound also exhibits anti-inflammatory properties, which can be harnessed to treat conditions characterized by inflammation. It may work by inhibiting the production of pro-inflammatory cytokines or by modulating the activity of cyclooxygenase enzymes . Additionally, its analgesic properties could be beneficial in managing pain without the side effects associated with traditional painkillers.

Antidepressant Effects

The indazole nucleus, present in 6-Bromo-2,3-dimethyl-2H-indazole , is found in several compounds with known antidepressant effects. By interacting with neurotransmitter systems in the brain, this compound could contribute to the regulation of mood and may offer a new avenue for treating depression .

Antimicrobial and Antibacterial Properties

Research has indicated that indazole derivatives have significant antimicrobial and antibacterial activities6-Bromo-2,3-dimethyl-2H-indazole could be used to develop new antibiotics that are effective against drug-resistant bacteria, addressing a growing concern in global health .

Respiratory Disease Treatment

Selective inhibition of enzymes like phosphoinositide 3-kinase δ is also relevant in the treatment of respiratory diseases6-Bromo-2,3-dimethyl-2H-indazole could be used to reduce inflammation in the airways and improve breathing in conditions such as asthma and chronic obstructive pulmonary disease .

Synthetic Chemistry

In synthetic chemistry, 6-Bromo-2,3-dimethyl-2H-indazole serves as a versatile building block for the synthesis of various heterocyclic compounds. Its structure allows for reactions that form new C–N and N–N bonds, which are essential in creating complex molecules for pharmaceutical applications .

Safety and Hazards

将来の方向性

Indazoles, including “6-Bromo-2,3-dimethyl-2H-indazole”, have attracted considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing new synthetic approaches to construct these heterocycles with better biological activities . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical properties, and even their biological properties . Therefore, understanding and controlling the tautomerism of indazoles could be an important direction for future research .

特性

IUPAC Name |

6-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYUNSJKNKZYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dimethyl-2H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)

![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)

![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)

![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)